molecular formula C18H15BrO4 B12590170 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 873302-14-8

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12590170
CAS No.: 873302-14-8
M. Wt: 375.2 g/mol
InChI Key: IGBVXHRVPIKEIW-UHFFFAOYSA-N
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Description

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromopropoxy group at the 7th position, a hydroxyl group at the 5th position, and a phenyl group at the 2nd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 5-hydroxy-2-phenyl-4H-1-benzopyran-4-one.

    Bromopropylation: The hydroxyl group at the 7th position is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Ketones or quinones.

    Reduction Products: Alcohols or diols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

873302-14-8

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

7-(3-bromopropoxy)-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H15BrO4/c19-7-4-8-22-13-9-14(20)18-15(21)11-16(23-17(18)10-13)12-5-2-1-3-6-12/h1-3,5-6,9-11,20H,4,7-8H2

InChI Key

IGBVXHRVPIKEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCCBr)O

Origin of Product

United States

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